
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- is a heterocyclic organic compound with a unique structure that includes a piperazine ring substituted with mercapto and phenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N’-bis(phenylmethyl)-1,2-diaminoethane with carbon disulfide, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The phenylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.
科学的研究の応用
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylmethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: This compound has a similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,5-Diketopiperazine: A simpler analog without the mercapto and phenylmethyl groups, often used as a scaffold in drug design.
Phenylalanine anhydride: Another related compound with different functional groups, used in peptide synthesis.
Uniqueness
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- is unique due to the presence of both mercapto and phenylmethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
828258-01-1 |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC名 |
1,4-dibenzyl-3-sulfanylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2S/c21-16-13-19(11-14-7-3-1-4-8-14)17(22)18(23)20(16)12-15-9-5-2-6-10-15/h1-10,18,23H,11-13H2 |
InChIキー |
IYPPYADTSFIFTC-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)S)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



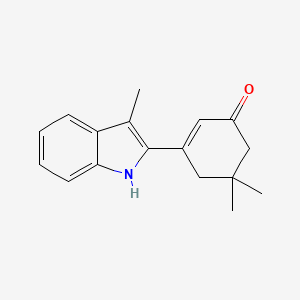
stannane](/img/structure/B12542085.png)
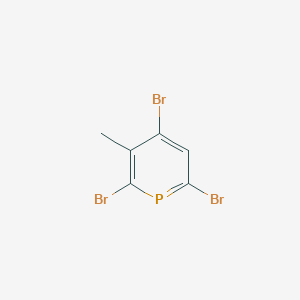
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)

![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)

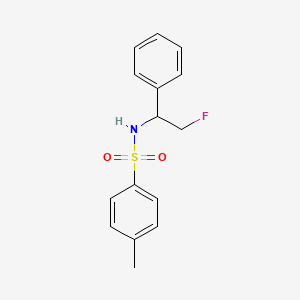
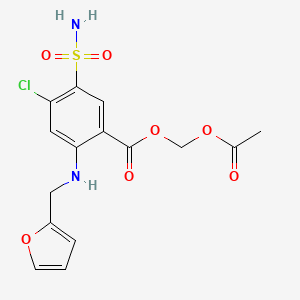
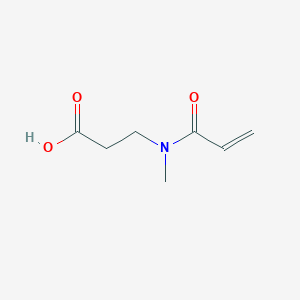
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)

